

Difference between Acetic acid-d4 and Acetic acid-d3.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetic acid-d4

Cat. No.: B032913

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An In-depth Technical Guide to the Core Differences Between **Acetic acid-d4** and Acetic acid-d3

For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is paramount for experimental success. Acetic acid, a fundamental building block and solvent, is often required in its deuterated forms. Understanding the subtle yet critical differences between its isotopologues, specifically **Acetic acid-d4** and Acetic acid-d3, is essential for accurate data interpretation and meaningful results in applications ranging from NMR spectroscopy to metabolic tracing.

This technical guide provides a comprehensive comparison of **Acetic acid-d4** and Acetic acid-d3, detailing their structural distinctions, physicochemical properties, and primary applications. It includes summaries of quantitative data, relevant experimental methodologies, and logical diagrams to elucidate their core differences and guide researchers in selecting the appropriate compound for their needs.

Core Structural and Isotopic Differences

The fundamental difference between **Acetic acid-d4** and Acetic acid-d3 lies in the location and number of deuterium atoms substituting for hydrogen atoms.

- **Acetic acid-d4** ($\text{CD}_3\text{CO}_2\text{D}$): Also known as per-deuterated acetic acid, all four hydrogen atoms are replaced by deuterium. This includes the three hydrogens of the methyl group ($-\text{CH}_3$) and the single hydrogen of the carboxylic acid group ($-\text{COOH}$).^{[1][2][3]}

- Acetic acid-d3 ($\text{CD}_3\text{CO}_2\text{H}$): In this isotopologue, only the three hydrogen atoms on the methyl group are replaced by deuterium. The carboxylic acid group retains its acidic proton. [4][5]

This distinction is critical. The presence of the exchangeable acidic proton in Acetic acid-d3 ($\text{CD}_3\text{CO}_2\text{H}$) versus the deuteron in **Acetic acid-d4** ($\text{CD}_3\text{CO}_2\text{D}$) governs their respective applications, particularly in NMR spectroscopy and hydrogen-deuterium exchange studies.

Caption: Chemical structures of **Acetic acid-d4** and Acetic acid-d3.

Comparative Physicochemical Properties

The difference in isotopic composition leads to slight variations in the physical and chemical properties of the two molecules. These properties are summarized below.

Property	Acetic acid-d4	Acetic acid-d3	Non-Deuterated Acetic Acid
Synonyms	Acetic-d3 acid-d, Tetradeuteroacetic acid[6]	Acetic acid-2,2,2-d3[7]	Glacial Acetic Acid[8]
CAS Number	1186-52-3[2]	1112-02-3[4]	64-19-7[9]
Molecular Formula	$\text{C}_2\text{D}_4\text{O}_2$ [1][10]	$\text{C}_2\text{HD}_3\text{O}_2$ [11]	$\text{C}_2\text{H}_4\text{O}_2$ [8]
Molecular Weight	64.08 g/mol [2]	63.07 g/mol [4]	60.05 g/mol [8]
Melting Point	15-16 °C[2][10]	16.2 °C[4]	16.6 °C[8]
Boiling Point	115.5 °C[2][10]	117-118 °C[4]	117-118 °C
Density	1.119 g/mL at 25 °C[2][10]	1.101 g/mL at 25 °C[4]	1.049 g/mL at 25 °C
Refractive Index	n20/D 1.368[2][10]	n20/D 1.369[4]	n20/D 1.372
Isotopic Purity	Typically ≥99.5 atom % D[2]	Typically ≥99 atom % D[4]	N/A

A noteworthy chemical difference is the acidity. Due to the kinetic isotope effect, the C-D bond is stronger than the C-H bond. This leads to a slight difference in the electron-donating properties of the methyl group. The CD₃ group is a slightly better electron donor than the CH₃ group, which results in Acetic acid-d₃ being a slightly weaker acid than its non-deuterated counterpart.^[12]

Applications in Research and Development

The choice between **Acetic acid-d₄** and Acetic acid-d₃ is dictated entirely by the experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Acetic acid-d₄**: It is widely used as a deuterated, polar, and protic solvent in NMR spectroscopy.^{[13][14]} Its primary advantage is that it produces no interfering solvent signals in ¹H NMR spectra, allowing for clear analysis of the analyte.^[15] The residual proton signal of **Acetic acid-d₄** is typically a quintet due to coupling with deuterium.
- Acetic acid-d₃: This compound is generally not used as an NMR solvent. The presence of the exchangeable carboxylic proton (-COOH) would produce a large, broad signal in the ¹H NMR spectrum, obscuring signals from the analyte, particularly those in the downfield region.

Mass Spectrometry (MS)

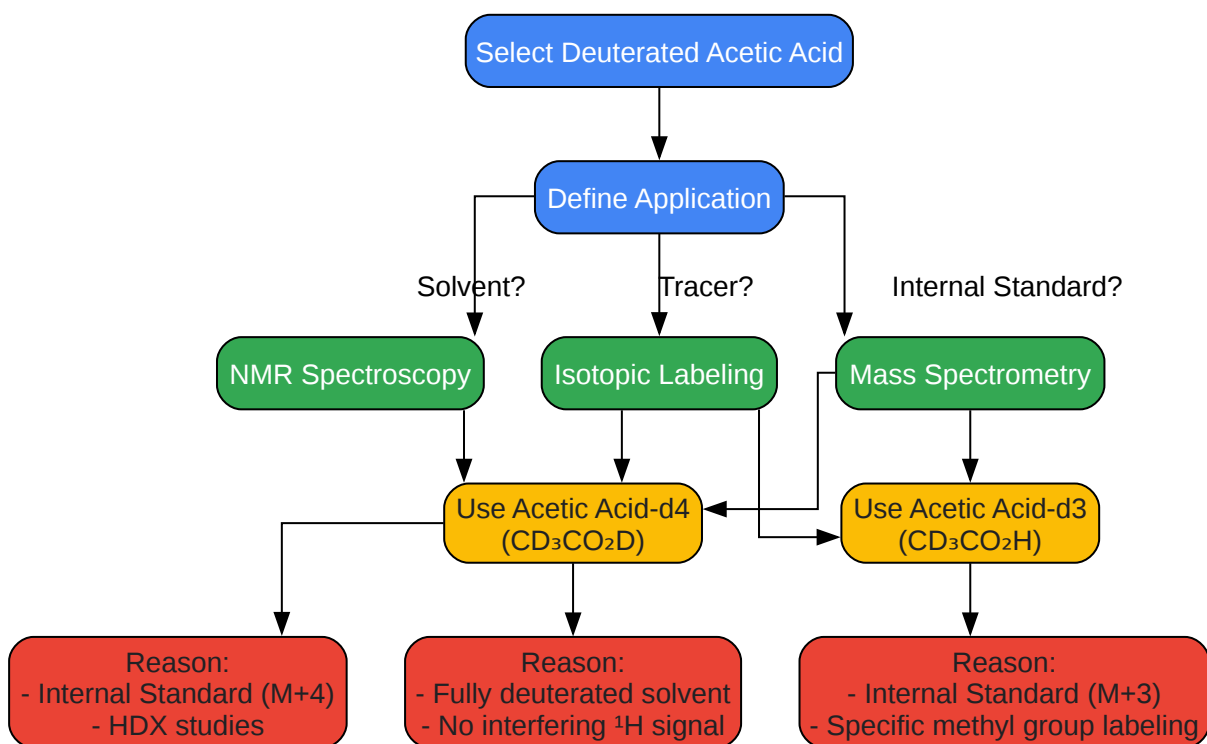
Both isotopologues serve as excellent internal standards for quantitative analysis by GC- or LC-mass spectrometry.^{[1][7][11]} The deuterated standard is chemically identical to the analyte but has a different mass, allowing for precise quantification while correcting for sample loss during preparation and matrix effects during ionization.^[16]

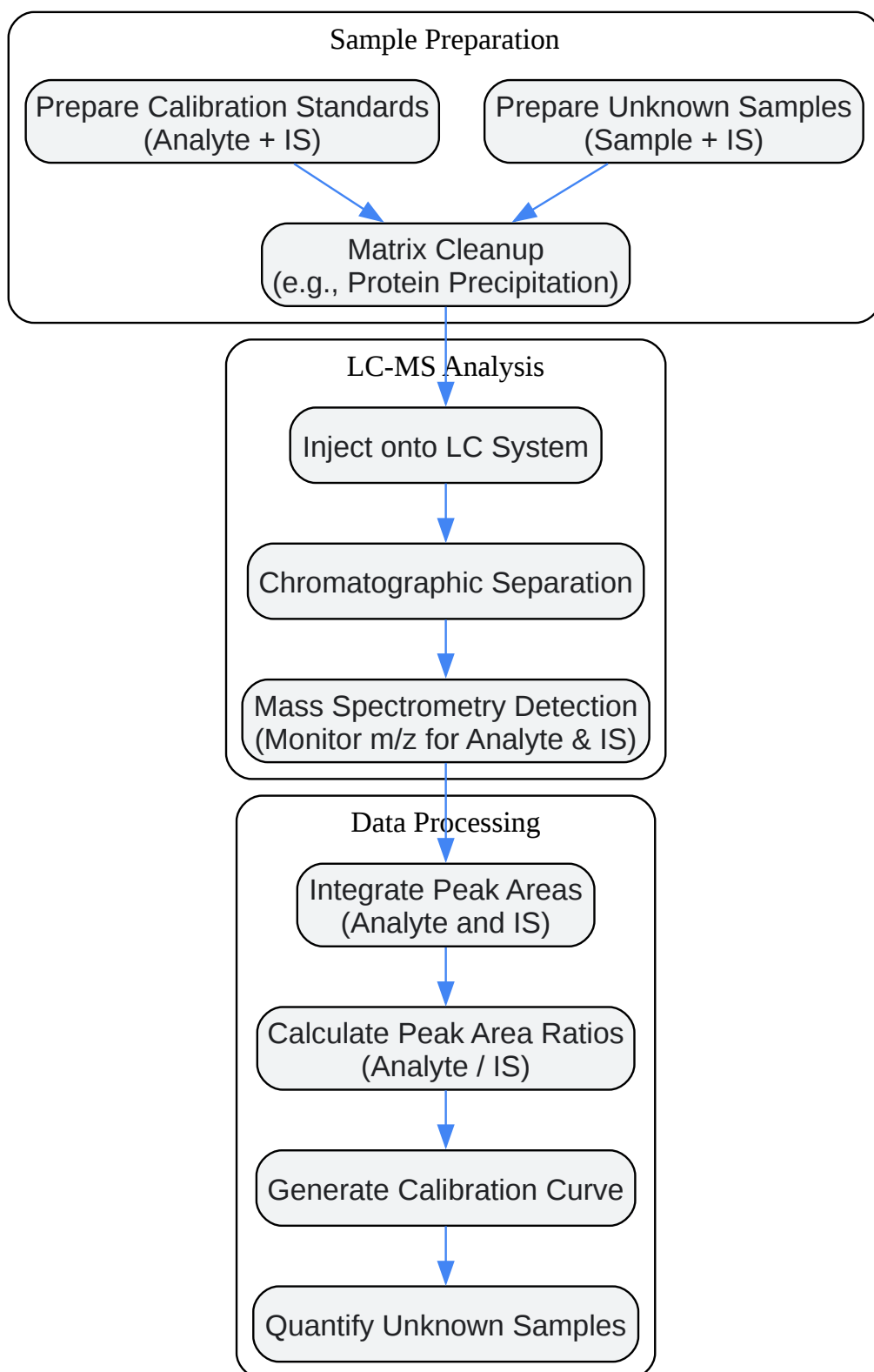
- Selection Criteria: The choice between d₃ and d₄ depends on the analyte. If one is quantifying acetic acid itself, either can be used. If Acetic acid-d₃ is used to quantify a derivative where the carboxylic proton is lost, it serves its purpose well. **Acetic acid-d₄** provides a larger mass shift (M+4) compared to Acetic acid-d₃ (M+3), which can be advantageous in separating the standard's signal from the natural isotopic distribution of the analyte, especially for low-concentration samples.^{[2][4]}

Isotopic Labeling and Mechanistic Studies

Deuterium labeling is a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms.[\[17\]](#)[\[18\]](#)

- **Acetic acid-d4:** Can be used to introduce deuterium into molecules to study hydrogen-deuterium exchange (HDX) at both exchangeable and non-exchangeable sites.[\[16\]](#)
- **Acetic acid-d3:** Is ideal for specifically labeling a methyl group in a target molecule through synthesis. This allows researchers to track the fate of the acetyl group in metabolic processes or chemical reactions without complications from the exchangeable carboxylic acid position.[\[18\]](#)





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- To cite this document: BenchChem. [Difference between Acetic acid-d4 and Acetic acid-d3.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032913#difference-between-acetic-acid-d4-and-acetic-acid-d3]

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